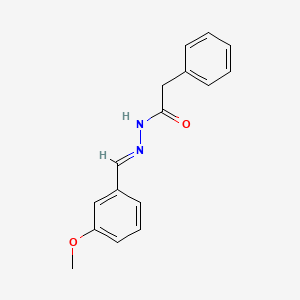

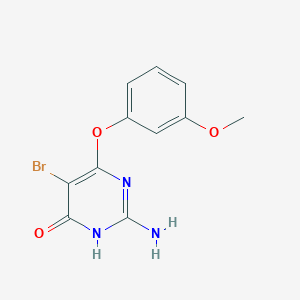

N'-(3-methoxybenzylidene)-2-phenylacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(3-methoxybenzylidene)-2-phenylacetohydrazide and related compounds typically involves condensation reactions between an appropriate benzaldehyde and acetohydrazide under specific conditions. For instance, a similar compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an 88% yield from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux for 2.5 hours (Alotaibi et al., 2018).

Molecular Structure Analysis

The structural elucidation of these compounds is often confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, single-crystal X-ray diffraction, and microanalysis. These methods help in understanding the molecular configuration, especially the E configuration around the C=N double bond, and the spatial arrangement of the molecule (Alotaibi et al., 2018).

Chemical Reactions and Properties

N'-(3-methoxybenzylidene)-2-phenylacetohydrazide and similar compounds participate in various chemical reactions, primarily serving as precursors or intermediates in the synthesis of more complex molecules. Their reactivity can be attributed to the presence of functional groups like the hydrazone moiety, which is known for its nucleophilicity and ability to form stable complexes with metals. These compounds are also investigated for their potential as ligands in coordination chemistry (Gao, 2011).

Physical Properties Analysis

The physical properties of N'-(3-methoxybenzylidene)-2-phenylacetohydrazide, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties are often determined using techniques like X-ray crystallography, which also provides insight into the molecule's crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Novaković et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure of N'-(3-methoxybenzylidene)-2-phenylacetohydrazide, are extensively studied through experimental and theoretical methods. Techniques like density functional theory (DFT) are employed to understand the electron distribution, molecular orbitals, and potential sites for chemical reactions. These studies help in predicting the behavior of these compounds in various chemical environments and their potential applications in material science and pharmaceuticals (Tamer et al., 2014).

科学的研究の応用

Synthesis and Structural Elucidation

Research into compounds similar to N'-(3-methoxybenzylidene)-2-phenylacetohydrazide often focuses on their synthesis and structural characterization. For instance, Alotaibi et al. (2018) reported the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, highlighting the acid-catalyzed reaction and detailed structural confirmation through various spectroscopic techniques, including infrared, nuclear magnetic resonance, and single crystal X-ray diffraction Alotaibi et al., 2018. This approach underscores the importance of meticulous structural analysis in understanding the properties and potential applications of these compounds.

Biological Activities and Applications

Several studies have explored the antimicrobial, enzyme inhibitory, and sensor applications of hydrazide and Schiff base compounds. Kumar et al. (2011) synthesized a series of benzylidene hydrazides showing significant antimicrobial activity, revealing the influence of specific substituents on their biological effectiveness Kumar et al., 2011. Similarly, Sirajuddin et al. (2013) synthesized Schiff base compounds exhibiting remarkable antibacterial, antifungal, and antioxidant activities, alongside interaction with DNA, suggesting potential therapeutic applications Sirajuddin et al., 2013.

Furthermore, Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide for selective detection of gallium ions, demonstrating the versatility of these compounds in sensor technology Hussain et al., 2018.

特性

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-15-9-5-8-14(10-15)12-17-18-16(19)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUPGLNVXGBDTK-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-methoxybenzylidene)-2-phenylacetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)